(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SJSRKZJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol , also known as a trityl derivative of tetrahydro-2H-pyran, has garnered attention in the field of glycoscience and medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its implications in health and disease.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tetrahydropyran ring substituted with trityloxy groups. The structure is significant for its interaction with biological systems, particularly in glycosylation processes.
| Property | Value |
|---|---|
| Molecular Weight | 442.48 g/mol |
| CAS Number | 54438697 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are essential for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the presence of hydroxyl groups enhances the compound's ability to scavenge free radicals effectively.
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibition capabilities. For example:
- Alpha-glucosidase Inhibition : It has been noted that trityl derivatives can inhibit alpha-glucosidase activity, which is crucial for managing postprandial blood glucose levels in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site.
- Cholinesterase Inhibition : Some studies suggest that similar compounds may also inhibit acetylcholinesterase activity, which could have implications for treating Alzheimer's disease by increasing acetylcholine levels in the brain.
Antimicrobial Properties
Preliminary studies have indicated that This compound exhibits antimicrobial activity against various pathogens. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Studies
-
Case Study on Diabetes Management :
- A clinical trial investigated the effects of a trityl derivative on glycemic control in type 2 diabetes patients. Results demonstrated a significant reduction in postprandial glucose levels compared to the placebo group.
-
Neuroprotective Effects :
- In vitro studies showed that compounds similar to this tetrahydropyran derivative protect neuronal cells from oxidative damage induced by glutamate toxicity.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Functional Differences
The compound is compared to analogs based on substituents, stereochemistry, and functional roles.
Table 1: Structural and Functional Comparison
Stability and Functional Group Compatibility
- Acid Sensitivity : The trityl group is cleaved under mild acidic conditions (e.g., 80% acetic acid), whereas benzyl and tert-butyldimethylsilyl (TBS) groups (e.g., in 2-(((TBS)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran ) require stronger acids or fluoride ions for removal .
- Thermal Stability : The trityl group enhances thermal stability compared to acetylated derivatives (e.g., 6-(Acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate ), which decompose at lower temperatures due to ester lability .
Research Findings
- Synthetic Utility : The trityl group’s bulkiness enables high regioselectivity in glycosylation reactions, as demonstrated in the synthesis of oligosaccharides and nucleotide analogs .
- Comparative Solubility: In DMSO, the trityl derivative exhibits solubility of 25 mg/mL, whereas unprotected analogs like α-D-glucopyranose achieve >100 mg/mL due to hydrogen bonding .
- Chromatographic Behavior : Reverse-phase HPLC retention times correlate with lipophilicity: trityl-protected compound (22.3 min) > benzyl-protected (18.1 min) > unprotected hydrate (5.2 min) .
Q & A
Basic Questions
Q. What are the key synthetic strategies for synthesizing (2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol?
- Methodological Answer : The compound is synthesized by protecting hydroxyl groups on a sugar precursor. A common approach involves tritylation using trityl chloride under basic conditions (e.g., pyridine or DMAP as catalysts). For example, selective protection of the primary hydroxyl group with a trityl group, followed by acetylation or benzylation of remaining hydroxyls, can yield the desired product. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (including DEPT-135) to confirm stereochemistry and substitution patterns. Key signals include the trityl aromatic protons (δ 7.2–7.5 ppm) and anomeric proton (δ 4.5–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the trityl group .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) to enhance enantiomeric excess.
- Reaction Monitoring : Use chiral HPLC or polarimetry to track stereochemical integrity.
- Temperature Control : Low temperatures (−20°C to 0°C) reduce racemization during tritylation .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodological Answer :
- Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to identify transient interactions.
- Cross-Validation : Compare with computational models (DFT or MD simulations) to predict NOESY patterns.
- Isotopic Labeling : Use 13C-labeled precursors to clarify ambiguous coupling constants .
Q. What strategies prevent decomposition during scale-up or long-term storage?
- Methodological Answer :
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation.
- Lyophilization : Convert to a stable amorphous solid form if crystalline degradation occurs.
- Inert Atmosphere : Store under argon with molecular sieves to absorb moisture .
Q. How can this compound be applied in glycosylation studies?
- Methodological Answer :
- Glycosyl Donor : Activate the trityl-protected hydroxyl with Lewis acids (e.g., BF3·Et2O) for coupling to acceptors like alcohols or amines.
- Mechanistic Probes : Use 18O isotopic labeling at the anomeric center to study glycosidic bond formation kinetics .
Q. What biophysical methods elucidate interactions with carbohydrate-processing enzymes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes like glycosyltransferases.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-substrate interactions .
- Fluorescence Anisotropy : Monitor conformational changes in enzymes upon binding using fluorophore-labeled derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
